Propan-2-ol, 1-phenylthio-3-(1-piperidyl)-
Description
Propan-2-ol, 1-phenylthio-3-(1-piperidyl)- is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a phenylthio group and a piperidyl group attached to the propan-2-ol backbone
Properties
IUPAC Name |
1-phenylsulfanyl-3-piperidin-1-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c16-13(11-15-9-5-2-6-10-15)12-17-14-7-3-1-4-8-14/h1,3-4,7-8,13,16H,2,5-6,9-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGGBPHANFJFIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CSC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-ol, 1-phenylthio-3-(1-piperidyl)- can be achieved through several methods. One common approach involves the reaction of phenylthiol with 1-chloro-3-(1-piperidyl)propan-2-ol under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Another method involves the condensation of 1-phenylthio-3-chloropropan-2-ol with piperidine in the presence of a suitable catalyst. This reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of Propan-2-ol, 1-phenylthio-3-(1-piperidyl)- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. Additionally, advanced techniques like continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-ol, 1-phenylthio-3-(1-piperidyl)- undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propan-2-ol, 1-phenylthio-3-(1-piperidyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce phenylthio and piperidyl groups into target molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mechanism of Action
The mechanism of action of Propan-2-ol, 1-phenylthio-3-(1-piperidyl)- involves its interaction with specific molecular targets and pathways. The phenylthio group may interact with thiol-containing enzymes, potentially inhibiting their activity. The piperidyl group can interact with various receptors in the body, modulating their function. These interactions can lead to a range of biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Phenoxy-3-(piperazin-1-yl)propan-2-ol: Known for its potential as a triple reuptake inhibitor, affecting serotonin, norepinephrine, and dopamine transporters.
1-Methoxy-3-phenylamino-propan-2-ol: Used in various chemical and biological applications.
Uniqueness
Propan-2-ol, 1-phenylthio-3-(1-piperidyl)- is unique due to the presence of both phenylthio and piperidyl groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
